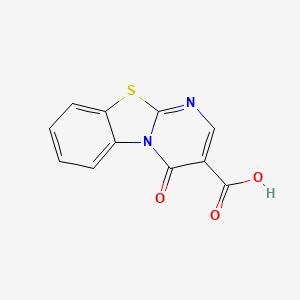

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

CAS No.: 21786-97-0

Cat. No.: VC2333854

Molecular Formula: C11H6N2O3S

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21786-97-0 |

|---|---|

| Molecular Formula | C11H6N2O3S |

| Molecular Weight | 246.24 g/mol |

| IUPAC Name | 4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16) |

| Standard InChI Key | PIINGSXUWUVNKU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O |

Introduction

Structural Characteristics

The structural architecture of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid features a complex heterocyclic system with multiple fused rings. The central structural component is the thia-diaza-fluorene scaffold, which consists of interconnected rings containing strategically positioned nitrogen and sulfur heteroatoms. This unique arrangement creates a rigid molecular framework with specific electronic distribution patterns that influence its chemical behavior and potential interactions with biological targets.

The presence of nitrogen atoms within the heterocyclic structure provides potential sites for hydrogen bonding, coordination with metal ions, and acid-base interactions, which can be particularly relevant for its biological activity and pharmaceutical applications. The sulfur atom introduces unique electronic properties and potentially serves as a site for metabolic transformations in biological systems. Together, these structural features create a compound with multifaceted chemical behavior and diverse potential applications in medicinal chemistry and organic synthesis.

Conformational Analysis

The conformational aspects of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid are largely influenced by the rigidity of its fused ring system. The thia-diaza-fluorene core maintains a relatively planar structure due to the aromatic character and the constraints imposed by the fused ring system. This planarity is an important factor in potential interactions with biological targets, as it can facilitate binding to specific receptor sites and enzyme active centers through π-stacking interactions and other non-covalent binding mechanisms.

Applications and Research Findings

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid has demonstrated diverse applications in medicinal chemistry and pharmaceutical research. One of its primary applications is as an intermediate in the synthesis of various bioactive compounds, where its unique structural features provide a valuable scaffold for further modification and diversification. The compound's ability to serve as a key building block in the creation of more complex structures has made it particularly valuable in drug discovery programs and the development of novel therapeutic agents.

Research findings have indicated that this compound exhibits potential in inhibiting specific enzymes or receptors, although the precise mechanisms and targets remain subjects of ongoing investigation. This inhibitory activity could potentially be leveraged in the development of therapeutic agents targeting various disease states, particularly those involving dysregulated enzyme activity or abnormal receptor signaling. The compound's structural features, including its rigid heterocyclic core and functional groups, contribute to its specificity and binding potential to these biological targets.

An interesting property reported for 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is its chloride-binding capability, which suggests potential applications in areas requiring selective ion recognition or transport. This property could potentially be exploited in the development of ion channel modulators, diagnostic reagents, or specialized pharmaceutical formulations. Additionally, the compound has shown promise in formulations targeting specific health conditions, although the precise nature and mechanisms of these applications require further elucidation and clinical validation.

Future Research Directions

The exploration of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid and its derivatives represents a promising area for future research in medicinal chemistry and drug development. Several potential research directions could significantly advance our understanding of this compound and expand its applications in pharmaceutical science and technology. Systematic structure-activity relationship studies, involving the strategic modification of the compound's functional groups and evaluation of the resulting changes in biological activity, could provide valuable insights into its pharmacological potential and guide the development of optimized derivatives.

Advanced computational studies, including molecular docking, quantum chemical calculations, and molecular dynamics simulations, could offer deeper insights into the compound's three-dimensional structure, electronic properties, and potential interactions with biological targets. These computational approaches could complement experimental studies and accelerate the identification of promising applications and derivatives. Additionally, comprehensive toxicological evaluations would be essential to establish the safety profile of the compound and its derivatives, particularly if they show promise for therapeutic applications.

Collaborative research initiatives involving medicinal chemists, pharmacologists, and clinical researchers could potentially accelerate the translation of fundamental findings into practical applications. Such collaborations could focus on specific therapeutic areas where the compound's properties, such as enzyme inhibition or chloride binding, might address unmet clinical needs. The integration of diverse expertise and technologies would be particularly valuable in navigating the complex pathway from basic chemical research to potential clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume